M2 Subtype Selectivity vs. Pirenzepine and Atropine in Human Recombinant Receptors
Otenzepad exhibits high selectivity for the human recombinant M2 receptor (Ki = 64 nM) over the M1 receptor (Ki = 417 nM). In contrast, pirenzepine is an M1-selective antagonist (Ki = 5.2-11.48 nM) with markedly lower affinity for M2 (Ki = 602.56 nM), while atropine is non-selective across subtypes [1] .
| Evidence Dimension | Binding Affinity (Ki) at Human Recombinant Muscarinic Receptors |
|---|---|
| Target Compound Data | Ki (M2) = 64 nM; Ki (M1) = 417 nM; Selectivity (M2/M1) = 6.5-fold |
| Comparator Or Baseline | Pirenzepine: Ki (M1) = 11.48 nM, Ki (M2) = 602.56 nM; Selectivity (M1/M2) = 52.5-fold; Atropine: non-selective |
| Quantified Difference | Otenzepad is M2-selective (M2/M1 = 6.5:1) while pirenzepine is M1-selective (M1/M2 = 52.5:1). Atropine lacks subtype preference. |
| Conditions | Radioligand binding assays using human recombinant mAChR subtypes M1-M5 |
Why This Matters
This quantitative difference in subtype selectivity defines the experimental and therapeutic applications: Otenzepad is the tool of choice for M2-specific interrogation, whereas pirenzepine and atropine cannot be substituted for M2-selective studies.
- [1] Santa Cruz Biotechnology. AF-DX 116 (CAS 102394-31-0) Product Datasheet. SCBT. View Source
